molecular formula C11H13BrN2 B12111793 Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- CAS No. 610279-78-2

Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-

Cat. No.: B12111793
CAS No.: 610279-78-2
M. Wt: 253.14 g/mol
InChI Key: LSMBLISEDKSGLH-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its imidazo[1,5-a]pyridine core structure with a bromine substituent at the 1-position and a tert-butyl group at the 3-position. Its molecular formula is C11H13BrN2C_{11}H_{13}BrN_2 with a molecular weight of 253.14 g/mol . The unique structure contributes to its potential interactions with various biological targets.

Biological Activities

Imidazo[1,5-a]pyridine derivatives are known for their extensive pharmacological properties. Key biological activities associated with this class of compounds include:

  • Anticancer Activity : Several studies have indicated that imidazo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown effectiveness against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion .
  • Antimicrobial Properties : Compounds within this class have demonstrated significant antibacterial and antifungal activities. They were tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of these compounds, with some derivatives exhibiting significant activity in carrageenan-induced edema models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,5-a]pyridine derivatives. The presence of specific substituents significantly influences their biological activity. For example:

Compound Substituent Biological Activity
1-Bromo-3-(1,1-dimethylethyl)-imidazo[1,5-a]pyridineBromine at position 1Inhibits IDO activity
2-Aminoimidazo[1,5-a]pyridineAmino groupNeuroprotective effects
Imidazo[4,5-b]pyridineFused bicyclic structureAntiviral activity

This table illustrates how variations in substituents can lead to different biological outcomes.

Study on Anticancer Activity

A recent study evaluated the antiproliferative effects of various imidazo[1,5-a]pyridine derivatives on human cancer cell lines. Notably:

  • Compound A : Showed IC50 values of 0.7 μM against colon carcinoma cells.
  • Compound B : Exhibited moderate activity against lung carcinoma cells with an IC50 of 2.5 μM.

These findings suggest that modifications to the imidazo core can enhance anticancer properties .

Antimicrobial Screening

In another investigation, several imidazo[1,5-a]pyridine derivatives were screened for antimicrobial activity:

  • Against Gram-positive bacteria : Compounds demonstrated higher efficacy than standard antibiotics like penicillin.
  • Against fungal strains : Notable antifungal activity was recorded against Aspergillus niger and Penicillium chrysogenum.

The results underscore the potential of these compounds as alternatives in treating resistant infections .

Properties

CAS No.

610279-78-2

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

1-bromo-3-tert-butylimidazo[1,5-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)10-13-9(12)8-6-4-5-7-14(8)10/h4-7H,1-3H3

InChI Key

LSMBLISEDKSGLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C2N1C=CC=C2)Br

Origin of Product

United States

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